molecular formula C29H44O6 B1615794 (1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate CAS No. 62008-04-2

(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate

Cat. No. B1615794
CAS RN: 62008-04-2
M. Wt: 488.7 g/mol
InChI Key: VYIQDOVNWPEWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate is a natural product found in Hyrtios erectus and Doriprismatica atromarginata with data available.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of N-acetyl-4-deoxyneuraminic acid (Baumberger & Vasella, 1986): This research demonstrates a method for synthesizing 5-acetamido-4-deoxyneuraminic acid, using acetylation and ozonolysis, relevant to the study of similar complex organic compounds.

  • Chemoenzymatic synthesis methods (Demir, Caliskan, & Şahin, 2007): The study explores the chemoenzymatic synthesis of enantiomers of pharmacologically interesting compounds, including benzofuran derivatives, emphasizing a methodology that could apply to synthesizing the subject compound.

  • Synthesis using microbial biotransformation (Caliskan, Soydan, Kurt Gur, & Ordu, 2020): This research details a method for preparing oxo-tetrahydroindoles using chemical and microbial biotransformation, showcasing techniques potentially applicable to the synthesis of complex organic molecules like the subject compound.

Structural and Chemical Properties

  • Analysis of molecular structure (Chiaroni et al., 1995): This paper discusses the molecular structure of a complex organic compound, providing insights into understanding the structural properties of similarly complex molecules.

  • Study of furan derivatives (Horaguchi et al., 1990): The research focuses on the synthesis and properties of furan derivatives, which are structurally related to the compound , thus providing valuable insights into its chemical behavior.

Biological Activity and Applications

  • Antimicrobial activity of benzofuran derivatives (Idrees et al., 2020): This study examines the antimicrobial properties of benzofuran-linked compounds, suggesting potential biological activities for the compound in focus.

  • Potential as an antimitotic agent (Umesha, Sowbhagy, & Basavaraju, 2018): Research on benzofuran linked tetralones as antimitotic agents provides insights into the possible applications of similar compounds in medical and biological research.

  • Antioxidative and anti-inflammatory properties (Joy & Chakraborty, 2017): This paper explores the antioxidative and anti-inflammatory properties of aryl polyketide derivatives, relevant to understanding the potential biological activities of the compound .

properties

CAS RN

62008-04-2

Product Name

(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate

Molecular Formula

C29H44O6

Molecular Weight

488.7 g/mol

IUPAC Name

(1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate

InChI

InChI=1S/C29H44O6/c1-16(30)34-19-13-22-28(6)12-9-20-26(3,4)10-8-11-27(20,5)21(28)14-23(32)29(22,7)24-18(19)15-33-25(24)35-17(2)31/h15,19-25,32H,8-14H2,1-7H3

InChI Key

VYIQDOVNWPEWRJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate
Reactant of Route 2
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate
Reactant of Route 3
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate
Reactant of Route 4
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate
Reactant of Route 5
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate
Reactant of Route 6
Reactant of Route 6
(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate

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